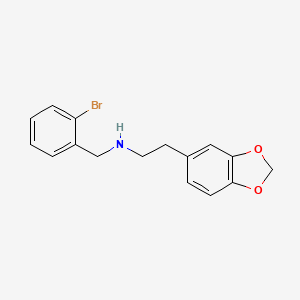
4-fluoro-3-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-3-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide, commonly known as FPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. FPB is a small molecule inhibitor that targets the protein HSP90, which is involved in the folding and stabilization of many oncogenic proteins.
Wissenschaftliche Forschungsanwendungen
FPB has been shown to have potential applications in cancer research. HSP90 is overexpressed in many types of cancer, and its inhibition can lead to the degradation of oncogenic proteins and the induction of apoptosis. FPB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, FPB has been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and cisplatin.
Wirkmechanismus
FPB binds to the ATP-binding site of HSP90, preventing the protein from undergoing conformational changes required for its chaperone activity. This leads to the degradation of client proteins, including many oncogenic proteins, and the induction of apoptosis.
Biochemical and Physiological Effects
FPB has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, FPB has been shown to decrease the expression of various proteins involved in cell survival and proliferation, such as AKT, ERK, and cyclin D1. In vivo studies have shown that FPB can inhibit tumor growth and metastasis in mouse models of breast and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FPB in lab experiments is its specificity for HSP90. This allows researchers to study the effects of HSP90 inhibition without affecting other cellular processes. Additionally, FPB has been shown to have low toxicity in vivo, making it a promising candidate for further development as an anticancer drug.
One limitation of using FPB in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, FPB has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
Future research on FPB could focus on improving its solubility and pharmacokinetic properties to enhance its efficacy as an anticancer drug. Additionally, further studies could investigate the effects of FPB on other cellular processes beyond HSP90 inhibition. Finally, the potential applications of FPB in other diseases, such as neurodegenerative disorders and infectious diseases, could also be explored.
Synthesemethoden
The synthesis of FPB involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 3-(3-pyridinyl)benzoic acid, which is then converted into 3-(3-pyridinyl)benzoyl chloride. The resulting compound is then reacted with piperidine and sodium sulfite to form 3-(1-piperidinylsulfonyl)benzoyl chloride. Finally, the addition of 4-fluoroaniline to the reaction mixture yields FPB. The overall yield of FPB is approximately 25%.
Eigenschaften
IUPAC Name |
4-fluoro-3-piperidin-1-ylsulfonyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c18-15-7-6-13(17(22)20-14-5-4-8-19-12-14)11-16(15)25(23,24)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAIZNKKNCBMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenoxyethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5137001.png)

![11-(1,3-benzodioxol-5-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5137013.png)
![3-[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5137014.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5137019.png)

![3-[(6-chloro-4-phenyl-2-quinazolinyl)thio]-N-(2-cyanophenyl)propanamide](/img/structure/B5137045.png)
![4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B5137049.png)
![N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B5137054.png)
![methyl 6-methyl-4-[5-(2-methyl-4-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5137059.png)
![2,6-dimethoxy-4-{[4-(3-phenylpropyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5137061.png)

